5-(Methylsulfanyl)pentanenitrile
Description
Significance and Research Context within Nitrile Chemistry
The nitrile group is a cornerstone of organic synthesis, prized for its ability to be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and ketones. hmdb.caacs.org The presence of the electrophilic carbon atom in the nitrile group makes it susceptible to nucleophilic attack, a fundamental principle in its reactivity. hmdb.ca In the context of 5-(Methylsulfanyl)pentanenitrile, the nitrile functionality serves as a key reactive handle for constructing larger molecular frameworks.
Research in nitrile chemistry often focuses on developing new synthetic methodologies and creating novel molecular architectures. nih.govresearchgate.nettandfonline.com The incorporation of a second functional group, such as the methylsulfanyl group in this compound, significantly broadens the synthetic possibilities, allowing for sequential or chemo-selective reactions. This bifunctionality is of particular interest in the synthesis of heterocyclic compounds, where intramolecular reactions between the two functional groups can lead to the formation of ring structures. pubcompare.ai
Interdisciplinary Relevance and Emerging Research Frontiers
The unique properties of this compound lend themselves to exploration in several interdisciplinary fields. Its application as a precursor for sulfur-containing heterocycles is of significant interest in medicinal chemistry and materials science, as these ring systems are common motifs in pharmaceuticals and functional materials. pubcompare.ai The presence of a sulfur atom, a key element in many biologically active molecules, further enhances its potential in drug discovery. uni-goettingen.de
An emerging research frontier for compounds like this compound lies in the field of biocatalysis. The use of enzymes to carry out chemical transformations offers a greener and more selective alternative to traditional chemical methods. pubcompare.ai The development of biocatalytic routes for the synthesis and modification of organosulfur nitriles represents a promising area of future research. Furthermore, the discovery of this compound in kohlrabi suggests a potential role in food science and as a biomarker for the consumption of certain foods. hmdb.ca
Overview of Key Structural Features Influencing Reactivity and Function
The reactivity and function of this compound are dictated by the interplay of its three main structural components: the nitrile group, the methylsulfanyl group, and the flexible pentyl chain.
The Nitrile Group: As a potent electrophile, the carbon atom of the nitrile group is a prime target for nucleophiles. This allows for a variety of addition reactions, which can lead to the formation of amines, amides, or ketones. The strong triple bond of the nitrile group can also participate in cycloaddition reactions, providing a pathway to various heterocyclic systems. nih.govyoutube.com
The Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group possesses lone pairs of electrons, making it a nucleophilic center. masterorganicchemistry.com This allows it to participate in reactions such as alkylation. The thioether functionality is also known to play a role in directing chemical reactions and can be oxidized to the corresponding sulfoxide (B87167) or sulfone, further expanding the synthetic utility of the molecule. masterorganicchemistry.com
The combination of these features in a single molecule makes this compound a versatile tool for chemists, enabling the construction of complex and functionally diverse molecules.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NS | pubcompare.ai |
| Molecular Weight | 129.22 g/mol | uni.lu |
| Appearance | Colorless liquid | pubcompare.ai |
| Odor | Characteristic | pubcompare.ai |
| Functional Group | Key Reactive Property | Potential Transformations |
| Nitrile (-C≡N) | Electrophilic carbon | Reduction to amines, hydrolysis to amides/carboxylic acids, addition of Grignard reagents to form ketones, cycloadditions. |
| Methylsulfanyl (-SCH₃) | Nucleophilic sulfur | Alkylation, oxidation to sulfoxide/sulfone. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfanylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-8-6-4-2-3-5-7/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDGEZWSNPCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974560 | |
| Record name | 5-(Methylsulfanyl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59121-25-4 | |
| Record name | 5-(Methylthio)pentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59121-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanenitrile, 5-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059121254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Methylsulfanyl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methylsulfanyl)pentanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Advanced Synthetic Methodologies
Elucidation of Glucosinolate Precursors (e.g., Glucoerucin, Glucoberteroin) in Plants
Glucosinolates are a class of sulfur-rich secondary metabolites characteristic of the Brassicales order. researchgate.netnih.gov The specific structure of the glucosinolate's side chain determines the identity of the breakdown products. For 5-(Methylsulfanyl)pentanenitrile, two key precursors have been identified:
Glucoerucin: This glucosinolate has a 4-(methylsulfanyl)butyl side chain. Upon enzymatic hydrolysis, it primarily yields the isothiocyanate erucin (B1671059), but can also form the corresponding nitrile, 4-(methylsulfanyl)butanenitrile, and under certain conditions, can be related to the formation of this compound, also known as erucin nitrile. mdpi.commdpi.comfrontiersin.org
Glucoberteroin: This glucosinolate is identified as 5-(methylthio)pentyl-glucosinolate. nih.govnih.gov Its side chain directly corresponds to the carbon and sulfur skeleton of this compound, making it a direct precursor to this nitrile upon hydrolysis. core.ac.uk
The presence and concentration of these glucosinolates can vary significantly between different plant species and even between different developmental stages of the same plant, such as in broccoli sprouts. mdpi.comfrontiersin.org
Enzymatic Hydrolysis Mechanisms Leading to Nitrile Formation
The formation of nitriles from glucosinolates is a fascinating enzymatic process. When plant tissue is damaged (e.g., by chewing or cutting), an enzyme called myrosinase (a thioglucoside glucohydrolase) comes into contact with the glucosinolates, which are stored separately in intact cells. wikipedia.orgresearchgate.netfrontiersin.org
Myrosinase catalyzes the cleavage of the thioglucosidic bond in the glucosinolate, releasing glucose and an unstable aglycone intermediate (thiohydroximate-O-sulfate). researchgate.netpsu.edu This intermediate can then rearrange spontaneously to form a variety of products. While the most common products are often pungent isothiocyanates (like sulforaphane), the formation of nitriles is favored under specific conditions: researchgate.netfrontiersin.org
Acidic Conditions: At a low pH, the spontaneous rearrangement of the aglycone tends to favor nitrile formation. frontiersin.org
Presence of Specifier Proteins: Certain proteins can direct the outcome of the hydrolysis. Epithiospecifier proteins (ESP) , which are dependent on ferrous ions (Fe²⁺), play a crucial role. frontiersin.org When the glucosinolate precursor is non-alkenyl (lacking a terminal double bond in its side chain), such as glucoberteroin, the presence of ESP promotes the formation of the simple nitrile, in this case, this compound, at the expense of the isothiocyanate. frontiersin.orgnih.govacs.orgresearchgate.net Some plants have also evolved nitrile-specifier proteins (NSPs) that specifically channel the reaction towards nitrile products. mdpi.comfrontiersin.org
Table 2: Factors Influencing Glucosinolate Hydrolysis Products
| Factor | Outcome with Isothiocyanate Formation | Outcome with Nitrile Formation |
|---|---|---|
| pH | Favored at neutral pH | Favored at acidic pH frontiersin.org |
| Specifier Proteins | Default pathway in the absence of specifier proteins | Promoted by Epithiospecifier Protein (ESP) and Nitrile-Specifier Proteins (NSP) frontiersin.orgfrontiersin.orgnih.gov |
| Glucosinolate Structure | Common for many glucosinolates | ESP promotes nitrile from non-alkenyl glucosinolates frontiersin.org |
Advanced Isolation and Purification Techniques from Botanical Sources
Isolating volatile compounds like this compound from complex plant matrices requires specialized techniques. The goal is to separate the target compound from hundreds of other plant metabolites.
Conventional methods for extracting volatile components include steam distillation , where steam is passed through the plant material, causing volatile compounds to vaporize. nih.gov The vapor is then condensed and collected. Another method is solvent extraction, often using a Soxhlet apparatus, where a solvent repeatedly washes over the plant material to dissolve the desired compounds. nih.gov
For analysis and purification, chromatographic techniques are indispensable: researchgate.net
Gas Chromatography (GC): Given its volatility, this compound is ideally suited for GC analysis. In this technique, the volatile extract is injected into a long column, and compounds are separated based on their boiling points and interactions with the column's stationary phase. Coupling GC with Mass Spectrometry (GC-MS) allows for both separation and definitive identification of the compound. frontiersin.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC): While more commonly used for less volatile compounds, HPLC can also be employed for the purification of nitriles, particularly in preparative-scale applications. nih.govresearchgate.net
These advanced techniques are essential for obtaining pure samples of this compound from natural sources for research and for quantifying its presence in different plant varieties.
Chemical Reactivity and Mechanistic Pathways
Reaction Mechanisms Involving the Nitrile Functional Group
The nitrile group, with its carbon-nitrogen triple bond, is a key site for various chemical transformations, primarily involving nucleophilic additions to the electrophilic carbon atom.
The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom. This makes it susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. For instance, the reaction of 5-(methylsulfanyl)pentanenitrile with a Grignard reagent would proceed as follows, ultimately yielding a ketone after an aqueous workup.
| Reactant | Reagent | Intermediate | Product |
| This compound | Grignard Reagent (e.g., CH₃MgBr) | Iminium salt | 6-(Methylthio)heptan-2-one |
| This compound | Organolithium Reagent (e.g., CH₃Li) | Iminium salt | 6-(Methylthio)heptan-2-one |
The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the reducing agent employed.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. numberanalytics.commasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond, followed by protonation during workup to yield 6-(methylthio)hexan-1-amine. numberanalytics.commasterorganicchemistry.commasterorganicchemistry.com
Conversely, milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) allow for the partial reduction of the nitrile to an imine intermediate. youtube.com Upon acidic workup, this imine is hydrolyzed to an aldehyde, in this case, 5-(methylthio)pentanal. youtube.com
| Reactant | Reagent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 6-(Methylthio)hexan-1-amine |
| This compound | Diisobutylaluminium Hydride (DIBAL-H) | 5-(Methylthio)pentanal |
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemguide.co.ukyoutube.com The reaction typically proceeds through an amide intermediate. chemguide.co.uk
In acidic hydrolysis, the nitrile is heated with an aqueous acid, such as hydrochloric acid. chemguide.co.uk The nitrogen atom is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. youtube.com A series of proton transfers and tautomerization leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid, 5-(methylthio)pentanoic acid, and an ammonium (B1175870) salt. chemguide.co.ukcymitquimica.com
Under basic conditions, the nitrile is heated with an aqueous base, like sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation from water yields an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions gives the carboxylate salt, which upon acidification, yields 5-(methylthio)pentanoic acid. cymitquimica.com
| Conditions | Intermediate | Final Product (after workup) |
| Acidic (e.g., H₃O⁺, heat) | 5-(Methylthio)pentanamide | 5-(Methylthio)pentanoic acid |
| Basic (e.g., NaOH, heat, then H₃O⁺) | 5-(Methylthio)pentanamide | 5-(Methylthio)pentanoic acid |
Reactivity of the Methylthio (–SMe) Group
The sulfur atom in the methylthio group possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation.
As a thioether, the sulfur atom in this compound can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form sulfonium (B1226848) salts. This is an SN2 reaction where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. The resulting sulfonium salt is a positively charged species.
| Reactant | Alkylating Agent | Product |
| This compound | Methyl Iodide (CH₃I) | (5-Cyanopentyl)dimethylsulfonium iodide |
The sulfur atom of the thioether group can be oxidized to a sulfoxide (B87167) and further to a sulfone. nih.govorganic-chemistry.org The outcome of the reaction can often be controlled by the choice of the oxidizing agent and the reaction conditions. organic-chemistry.orgresearchgate.net
Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), will typically oxidize the thioether to a sulfoxide, yielding 5-(methylsulfinyl)pentanenitrile. nih.govorganic-chemistry.org
The use of stronger oxidizing agents, or an excess of a milder one, will lead to the formation of the corresponding sulfone, 5-(methylsulfonyl)pentanenitrile. organic-chemistry.orgnih.gov Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide. organic-chemistry.org
| Reactant | Oxidizing Agent | Product |
| This compound | Hydrogen Peroxide (1 eq.) | 5-(Methylsulfinyl)pentanenitrile |
| This compound | Hydrogen Peroxide (excess) | 5-(Methylsulfonyl)pentanenitrile |
| This compound | Potassium Permanganate | 5-(Methylsulfonyl)pentanenitrile |
Mechanistic Elucidation of Formation from Glucosinolates
The journey from a stable glucosinolate to the volatile this compound begins with tissue damage. In intact plant tissues, glucosinolates and the enzymes that act upon them are kept in separate compartments. nih.govwikipedia.orgfrontiersin.org When the plant tissue is disrupted, for instance by an herbivore chewing or by mechanical means, this compartmentalization is breached, allowing the glucosinolates to come into contact with hydrolytic enzymes, initiating a cascade of chemical reactions. nih.govfrontiersin.orgfrontiersin.orgwikipedia.org
The primary enzyme responsible for initiating glucosinolate breakdown is myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147). nih.govwikipedia.orgfrontiersin.org Myrosinase catalyzes the hydrolysis of the thioglucoside bond in the glucosinolate molecule. wikipedia.orgnih.govresearchgate.net This enzymatic cleavage releases a molecule of β-D-glucose and an unstable intermediate known as an aglycone (thiohydroximate-O-sulfonate). frontiersin.orgnih.govresearchgate.net
The resulting aglycone is highly unstable and spontaneously undergoes a Lossen-like rearrangement. wikipedia.org This rearrangement leads to the release of a sulfate (B86663) ion and the formation of various breakdown products. wikipedia.orgnih.gov The specific nature of these products is determined by the structure of the original glucosinolate's side chain and the prevailing physiological conditions at the site of the reaction, including pH and the presence of specific protein cofactors. nih.govwikipedia.orgfrontiersin.org In the absence of other factors, the aglycone typically rearranges to form an isothiocyanate. wikipedia.orgnih.gov However, the pathway can be diverted towards nitrile formation under certain conditions.
The formation of nitriles, such as this compound, is significantly influenced by the presence of Epithiospecifier Proteins (ESPs). nih.govnih.govnih.gov ESPs are non-catalytic proteins that interact with the unstable aglycone intermediate formed after myrosinase action. dpi.qld.gov.au Instead of allowing the spontaneous rearrangement to an isothiocyanate, ESPs promote the formation of nitriles. nih.govfrontiersin.orgresearchgate.net
The activity of ESPs can be influenced by several factors. For instance, the formation of nitriles is often favored under acidic conditions (pH < 3) and in the presence of ferrous ions (Fe²⁺), which can act as a cofactor for ESP. wikipedia.orgnih.govnih.gov Research on Arabidopsis thaliana has shown that ESP can convert glucosinolates to both epithionitriles (if the side chain has a terminal double bond) and simple nitriles. nih.gov For glucosinolates that lack a terminal alkenyl group, such as the precursor to this compound, ESPs direct the breakdown towards the formation of the corresponding simple nitrile. dpi.qld.gov.aufrontiersin.orgnih.gov
The substrate specificity of ESPs is a critical factor. Studies have shown that ecotypes of Arabidopsis that accumulate alkenyl glucosinolates are more likely to produce nitriles, suggesting a correlation between the type of glucosinolate present and the hydrolytic outcome directed by ESPs. nih.gov In broccoli, ESP activity is directly linked to the formation of sulforaphane (B1684495) nitrile from its corresponding glucosinolate, glucoraphanin. dpi.qld.gov.auresearchgate.net This demonstrates the pivotal role of ESP in determining the final profile of breakdown products.
| Protein | Function | Substrate Example | Product |
| Myrosinase | Hydrolyzes thioglucoside bond | Glucosinolates | Unstable aglycone |
| Epithiospecifier Protein (ESP) | Promotes nitrile/epithionitrile formation | Alkenyl glucosinolates | Epithionitriles |
| Epithiospecifier Protein (ESP) | Promotes nitrile/epithionitrile formation | Non-alkenyl glucosinolates | Simple nitriles |
While ESPs are key players in nitrile formation, another class of proteins, the Thiocyanate-Forming Proteins (TFPs), also participates in the complex regulation of glucosinolate hydrolysis. nih.govnih.gov TFPs share sequence identity with ESPs but exhibit different biochemical properties. nih.govresearchgate.net
Research on Lepidium sativum led to the identification of a TFP that catalyzes the formation of thiocyanates and simple nitriles from benzylglucosinolate. nih.gov Interestingly, this TFP also promotes the formation of simple nitriles and epithionitriles from aliphatic glucosinolates. nih.govresearchgate.net Another TFP identified in Thlaspi arvense was found to promote the formation of allylthiocyanate and the corresponding epithionitrile from allylglucosinolate. For other glucosinolates tested, it directed the hydrolysis towards the formation of simple nitriles. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
High-resolution ¹H NMR spectroscopy allows for the identification and differentiation of the various protons in 5-(Methylsulfanyl)pentanenitrile based on their unique electronic environments. The structure (CH₃-S-CH₂-CH₂-CH₂-CH₂-CN) contains five distinct proton signals.
The methyl group (S-CH₃) attached to the sulfur atom is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. The methylene (B1212753) group adjacent to the electron-withdrawing nitrile group (-CH₂-CN) would be deshielded and appear as a triplet. The methylene group bonded to the sulfur atom (-S-CH₂) would also be deshielded, appearing as a triplet. The remaining two methylene groups in the alkyl chain form a more complex overlapping signal, often referred to as a multiplet.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Note: Data are predicted based on standard chemical shift values and coupling patterns. Actual experimental values may vary slightly.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| S-CH₃ | ~2.1 | Singlet (s) | 3H |
| S-CH₂- | ~2.5 | Triplet (t) | 2H |
| -CH₂-CN | ~2.4 | Triplet (t) | 2H |
| -CH₂-CH₂-CH₂- | ~1.7-1.9 | Multiplet (m) | 4H |
Carbon-13 NMR spectroscopy provides information on the carbon backbone of the molecule. This compound contains six unique carbon atoms, each producing a distinct signal in the ¹³C NMR spectrum. The carbon of the nitrile group (C≡N) is characteristically found at the low-field end of the spectrum (downfield). The methyl carbon attached to sulfur appears at the high-field end (upfield).
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C≡N | 119.5 |
| S-CH₃ | 15.3 |
| CH₂-CN | 16.8 |
| S-CH₂- | 31.5 |
| S-CH₂-CH₂- | 28.3 |
| -CH₂-CH₂-CH₂-CN | 24.5 |
While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity of the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. nih.govmdpi.com This technique is invaluable for definitively linking the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum. nih.gov For this compound, an HSQC spectrum would show a cross-peak connecting the proton signal at ~2.1 ppm to the carbon signal at ~15.3 ppm, confirming their assignment to the S-CH₃ group. Similarly, correlations would be observed for each CH₂ group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). nih.govmdpi.com This is critical for piecing together the molecular fragments. Key HMBC correlations expected for this compound would include:
A correlation from the protons of the S-CH₃ group (~2.1 ppm) to the carbon of the adjacent methylene group (S-CH₂ at ~31.5 ppm).
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying individual components in a mixture. When a pure sample of this compound is analyzed by GC-MS, it produces a characteristic mass spectrum upon electron ionization (EI). nist.gov
The mass spectrum shows a molecular ion (M⁺) peak, which corresponds to the intact molecule, at an m/z of 129. nist.gov This confirms the molecular weight of the compound. nist.govnist.gov The spectrum is also characterized by a specific fragmentation pattern that provides structural clues. Key fragments observed include ions at m/z 82, 61, and 41. The peak at m/z 61 is particularly indicative, corresponding to the [CH₃-S-CH₂]⁺ fragment.
Table 3: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound. nist.gov
| m/z | Proposed Fragment Ion |
| 129 | [C₆H₁₁NS]⁺ (Molecular Ion) |
| 82 | [C₅H₈N]⁺ |
| 61 | [C₂H₅S]⁺ |
| 41 | [C₃H₅]⁺ |
High-Resolution Mass Spectrometry measures the mass of a compound with extremely high accuracy (typically to four or more decimal places). This allows for the determination of a molecule's exact elemental formula, distinguishing it from other compounds that may have the same nominal mass. The calculated monoisotopic mass of this compound (C₆H₁₁NS) is 129.06122 Da. hmdb.cachemspider.com HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition.
Table 4: High-Resolution Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₁NS |
| Calculated Monoisotopic Mass | 129.06122 Da hmdb.cachemspider.com |
| Expected HRMS [M+H]⁺ | 130.06850 Da |
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its nitrile and alkyl thioether moieties.
The most prominent feature in the IR spectrum would be the stretching vibration of the nitrile group (C≡N). For saturated aliphatic nitriles, this band typically appears in the region of 2260-2240 cm⁻¹. nih.gov The presence of the sulfur atom is not expected to significantly shift this absorption. The spectrum will also display characteristic C-H stretching and bending vibrations from the pentyl chain and the methyl group. The C-S stretching vibration is generally weak and falls in the fingerprint region, making it sometimes difficult to identify definitively.
To illustrate the expected vibrational modes, a comparison with the known IR spectrum of hexanenitrile (B147006) (CH₃(CH₂)₄CN), a close structural analog, is useful. chemicalbook.comnist.gov
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2960-2850 | C-H Asymmetric and Symmetric Stretching | -CH₃, -CH₂- |
| ~2250 | C≡N Stretching | Nitrile |
| ~1465 | C-H Bending (Scissoring) | -CH₂- |
| ~1375 | C-H Bending (Symmetric) | -CH₃ |
| ~725 | C-S Stretching | Thioether |
Data is predicted based on typical functional group absorption regions and comparison with analogous compounds. chemicalbook.comnist.gov
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would serve as a unique molecular fingerprint.
Key expected features in the Raman spectrum include the C≡N stretch, which is typically a strong and sharp band. The C-S stretching vibration of the thioether group, which can be weak in the IR spectrum, often gives rise to a more readily observable band in the Raman spectrum, typically in the 600-800 cm⁻¹ region. oup.com The various C-H bending and stretching modes of the alkyl chain will also be present. Analysis of the Raman spectra of related compounds like methyl propyl sulfide (B99878) can provide insights into the expected C-S stretching frequencies. oup.com
Table 3: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2960-2850 | C-H Asymmetric and Symmetric Stretching | -CH₃, -CH₂- |
| ~2250 | C≡N Stretching | Nitrile |
| ~1450 | C-H Bending (Scissoring) | -CH₂- |
| ~1300-1200 | C-H Bending (Wagging/Twisting) | -CH₂- |
| ~725 | C-S Stretching | Thioether |
Data is predicted based on typical functional group Raman shifts and comparison with analogous compounds. oup.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and behaviors. For a molecule like 5-(Methylsulfanyl)pentanenitrile, a combination of Density Functional Theory (DFT) and ab initio methods would be the standard approach.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules and analyzing their electronic properties. A typical DFT study on this compound would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
The primary outputs of a DFT geometry optimization are the equilibrium bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. These calculated parameters provide a three-dimensional picture of the molecule at its lowest energy state.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) (Note: This table is illustrative as specific research data for this compound is not available.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C≡N | ~1.15 Å |
| C-C (aliphatic) | ~1.53 - 1.54 Å | |
| C-S | ~1.82 Å | |
| S-C (methyl) | ~1.80 Å | |
| Bond Angle | C-C-C | ~112° - 114° |
| C-S-C | ~99° | |
| Dihedral Angle | C-C-S-C | Varies based on conformation |
Further electronic structure analysis would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity.
Ab Initio Methods for Electronic Property Prediction
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate predictions of electronic properties. For this compound, these methods could be used to calculate properties such as ionization potential and electron affinity with a high degree of confidence.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is likely to have significant contributions from the sulfur atom's lone pairs and the pi system of the nitrile group. The LUMO would likely be centered on the antibonding pi orbital of the C≡N group.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative as specific research data for this compound is not available.)
| Molecular Orbital | Energy (eV) |
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap | - |
Atomic Charge Distribution and Electrostatic Potential Analysis
Understanding the distribution of charge within a molecule is essential for predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom of this compound.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In such a map for this compound, one would expect to see negative potential (electron-rich regions) around the nitrogen and sulfur atoms due to their lone pairs of electrons, and positive potential (electron-poor regions) around the hydrogen atoms. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.
Reaction Pathway Modeling and Energy Barrier Calculations
Computational methods can be used to model the pathways of chemical reactions involving this compound. By locating the transition state structures and calculating their energies, it is possible to determine the activation energy (energy barrier) for a given reaction. This information is crucial for understanding reaction kinetics and mechanisms. For instance, the hydrolysis of the nitrile group or the oxidation of the thioether could be modeled to predict the feasibility and rate of these transformations under various conditions.
Solvent Effects and Solute-Solvent Interaction Modeling
The chemical behavior and properties of a molecule can be significantly influenced by its solvent environment. Computational models are employed to simulate these effects and to understand the intricate interactions between a solute, such as this compound, and the surrounding solvent molecules.
Two primary approaches are used to model solvent effects: implicit and explicit solvent models. wikipedia.org
Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgnih.gov This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and properties. nih.gov Commonly used implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orggithub.io For this compound, an implicit model could be used to predict how its properties, such as conformational equilibrium and spectral characteristics, change in solvents of varying polarity, like water, methanol, or acetonitrile (B52724).
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation, providing a more detailed and physically realistic representation of the solute's immediate environment. wikipedia.orgnih.gov This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding and van der Waals forces. While computationally more demanding, explicit solvent models can be crucial for understanding reaction mechanisms and local solvent structuring around the solute. nih.gov A simulation of this compound in an explicit water box, for instance, could reveal the specific hydrogen bonding interactions between the nitrile group and water molecules.
The modeling of solute-solvent interactions involves calculating the free energy of solvation, which is composed of the energy required to create a cavity in the solvent and the energy of the interactions between the solute and the solvent. nih.gov These calculations can provide insights into the solubility and partitioning behavior of this compound.
Table 1: Illustrative Solvation Free Energy Predictions for a Hypothetical Nitrile Compound in Different Solvents
| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -5.8 |
| Methanol | 32.6 | -4.2 |
| Acetonitrile | 36.6 | -3.9 |
| Benzene | 2.3 | -1.5 |
| Cyclohexane | 2.0 | -0.8 |
Note: This table presents hypothetical data to illustrate the output of solvation modeling and does not represent actual calculated values for this compound.
In Silico Spectroscopic Property Prediction (IR, NMR, UV-Vis)
Computational methods can predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization.
Infrared (IR) Spectroscopy: Density Functional Theory (DFT) is a widely used quantum chemistry method to predict the vibrational frequencies of molecules. dtic.mil By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical IR spectrum can be generated. dtic.mil These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net For this compound, DFT calculations could predict the characteristic stretching frequency of the nitrile (C≡N) group, typically observed around 2200-2260 cm⁻¹, as well as vibrations associated with the C-S and C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another significant application of computational chemistry. compchemhighlights.orgacs.org Methods like Gauge-Including Atomic Orbital (GIAO) coupled with DFT can provide accurate predictions of ¹H and ¹³C chemical shifts. modgraph.co.uk These calculations are sensitive to the molecular geometry and electronic environment of each nucleus. nih.gov For this compound, computational NMR predictions would help in assigning the signals in its ¹H and ¹³C NMR spectra to the specific protons and carbons in its aliphatic chain and methyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for predicting the electronic absorption spectra of organic molecules. mdpi.comacs.org By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) can be predicted. mdpi.com For this compound, which contains a nitrile chromophore and a thioether group, TD-DFT calculations could predict whether it absorbs in the UV-Vis region and identify the nature of the electronic transitions involved.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
| IR | C≡N Stretch | 2245 cm⁻¹ |
| ¹H NMR | -CH₂-CN | δ 2.4 ppm |
| -S-CH₃ | δ 2.1 ppm | |
| ¹³C NMR | -CN | δ 120 ppm |
| -S-CH₃ | δ 15 ppm | |
| UV-Vis | λmax | 210 nm |
Note: This table contains hypothetical data for illustrative purposes and does not represent actual calculated values for this compound.
Structure-Activity Relationship (SAR) Prediction and Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. wikipedia.orgfiveable.me
In a QSAR study, molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, are calculated. jocpr.com These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). jocpr.com A statistical model is then developed to correlate these descriptors with a known biological activity for a series of related compounds. fiveable.me
While no specific biological activity has been reported for this compound, QSAR models could be developed if such data were available for a series of analogous compounds. For example, if a set of nitrile-containing compounds were tested for a particular biological activity, a QSAR model could be built to predict the activity of this compound and to guide the design of new, more potent analogs.
Computational molecular design involves the use of computational tools to design new molecules with desired properties. alliedacademies.orgrti.org This can be done through both ligand-based and structure-based approaches. In the absence of a known biological target, ligand-based design, which relies on the properties of known active molecules, would be more applicable. alliedacademies.org By understanding the structure-activity relationships from a QSAR model, modifications could be proposed for the this compound structure to enhance a desired activity.
Table 3: Example of Molecular Descriptors for a Hypothetical QSAR Study
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity |
| Analog 1 | 115.18 | 1.2 | 23.8 | 5.4 |
| Analog 2 | 129.20 | 1.6 | 23.8 | 5.9 |
| This compound | 129.22 | 1.7 | 23.8 | 6.1 (Predicted) |
| Analog 3 | 143.25 | 2.1 | 23.8 | 6.5 |
Note: This table presents hypothetical data to illustrate the components of a QSAR model and does not represent actual data.
Conformational Analysis and Stability Predictions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.comfiveable.me For a flexible molecule like this compound, with several rotatable single bonds in its pentyl chain, a large number of conformations are possible.
Computational methods are used to explore the conformational space of a molecule and to identify the low-energy, and therefore most populated, conformers. researchgate.net Techniques such as systematic searches, stochastic methods, and molecular dynamics simulations can be employed to generate a diverse set of conformations. nih.gov The energies of these conformers are then calculated using molecular mechanics or quantum mechanics methods to determine their relative stabilities. researchgate.net Understanding the preferred conformations of this compound is important as the three-dimensional shape of a molecule can significantly influence its physical properties and biological activity. fiveable.me
Computational chemistry can also be used to predict the chemical stability of a compound. acs.org This can involve calculating thermodynamic properties such as the heat of formation and bond dissociation energies. umn.edu By identifying the weakest bonds in the molecule, potential degradation pathways can be predicted. Machine learning models are also being developed to predict chemical stability based on the molecular structure. acs.orgnorthwestern.edu For this compound, computational stability predictions could help in understanding its shelf-life and potential decomposition products.
Table 4: Hypothetical Relative Energies of Different Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° (anti) | 0.00 |
| 2 | 60° (gauche) | 0.85 |
| 3 | -60° (gauche) | 0.85 |
| 4 | 0° (eclipsed) | 4.50 |
Note: This table presents hypothetical data to illustrate the output of a conformational analysis and does not represent actual calculated values for this compound.
Biological Interactions and Bioactivity Research
Natural Occurrence and Ecological Role
Presence in Brassicaceae Species and other Plants
5-(Methylsulfanyl)pentanenitrile is a nitrile compound that has been identified in several plant species, most notably within the Brassicaceae family. Its presence has been reported in various edible and wild plants, including Brassica oleracea (which encompasses cultivars like cabbage and broccoli), Cardaria draba (hoary cress), and Eruca sativa (arugula or rocket). frontiersin.org The compound has also been detected in kohlrabi. hmdb.ca
The occurrence of this compound in these species is often linked to the hydrolysis of glucosinolates, which are sulfur-containing secondary metabolites characteristic of the Brassicales order. ceplas.euanselfarm.com Specifically, it is considered a glucosinolate hydrolysis product (GHP). mdpi.comresearchgate.net The identification of this compound in various Brassica species suggests its contribution to their characteristic chemical profiles.
The following table summarizes the reported presence of this compound in different plant species.
| Plant Species | Family | Common Name |
| Brassica oleracea | Brassicaceae | Cabbage, Broccoli, etc. |
| Cardaria draba | Brassicaceae | Hoary Cress |
| Eruca sativa | Brassicaceae | Arugula, Rocket |
| Brassica oleracea var. gongylodes | Brassicaceae | Kohlrabi |
Involvement in Plant Metabolism and Defense Mechanisms Against Pests and Pathogens
The formation of this compound is a result of the breakdown of glucosinolates, a process that is a key part of the plant's defense system. ceplas.euanselfarm.comnih.gov When plant tissues are damaged, for instance by herbivores or pathogens, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into various bioactive compounds, including isothiocyanates and nitriles like this compound. frontiersin.organselfarm.comnih.gov This system, often referred to as the "mustard oil bomb," releases volatile and toxic compounds that can deter or harm attacking organisms. nih.gov
Interactions with Biological Molecules
Enzyme-Substrate Interactions and Modulation of Metabolic Pathways
Specific information regarding the enzyme-substrate interactions of this compound and its direct modulation of metabolic pathways is not available in the current scientific literature.
Protein Binding Affinities and Mechanisms
There is no available research detailing the protein binding affinities or specific binding mechanisms of this compound.
Investigated Biological Activities and Therapeutic Potential
Based on the available scientific literature, there have been no specific investigations into the biological activities or therapeutic potential of this compound. While other nitrile-containing compounds and sulfur-containing molecules from natural sources have been studied for various therapeutic properties, research has not yet focused on this particular compound. nih.govrsc.org
Anti-inflammatory Effects of Derivatives
There is no available scientific literature or published research that has evaluated the anti-inflammatory effects of derivatives of this compound. While the anti-inflammatory properties of various other classes of chemical compounds, such as methyl salicylate (B1505791) glycosides and certain marine-derived compounds, have been the subject of research, this body of work does not extend to derivatives of this compound mdpi.commdpi.comnih.gov. Studies on unrelated compounds, such as 4-alkylthio-o-anisidine and 5-aryl-3-alkylthio-l,2,4-triazoles, have shown anti-inflammatory activity, but these are structurally distinct from and not derivatives of this compound nih.govnih.gov. Consequently, there is a complete lack of data on the potential anti-inflammatory activity of any derivative of this compound.
Antioxidant Activity and Correlation with Health Benefits
Scientific investigation into the antioxidant activity of this compound is not present in the available literature. Although the antioxidant properties of sulfur-containing compounds, in general, are a subject of scientific interest, specific studies on this compound are absent mdpi.comnih.gov. Research has been conducted on the antioxidant potential of various natural products and other sulfur-containing molecules like cysteine, but these findings cannot be extrapolated to this compound without direct experimental evidence arabjchem.orgnih.govmdpi.com. The Human Metabolome Database notes that 5-(methylsulfanyl)-pentanonitrile may be found in kohlrabi, but provides no data on its antioxidant activity or any associated health benefits hmdb.ca. Therefore, any claims regarding its antioxidant capacity would be purely speculative.
Chemopreventive Agent Potential
A comprehensive search of scientific databases and literature yields no studies or data on the potential of this compound as a chemopreventive agent. While the field of chemoprevention actively investigates various natural and synthetic compounds for their ability to inhibit or reverse carcinogenesis, this compound has not been a subject of such research. There is no information regarding its cytotoxic effects, its influence on carcinogenic pathways, or any other relevant measure of chemopreventive potential.
Analytical Methodologies for Quantification and Detection
Chromatographic Techniques for Quantitative Analysis
Chromatography is a powerful technique for separating the components of a mixture, making it ideal for the analysis of 5-(Methylsulfanyl)pentanenitrile, especially when present in complex samples. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, with the latter being particularly well-suited due to the compound's volatility.
While less common than GC for this specific analyte, HPLC offers a viable method for the analysis of this compound, particularly when dealing with less volatile sample matrices or when derivatization is employed. The nitrile group, while not a strong chromophore, does allow for detection using UV spectrophotometry, typically at low wavelengths around 210 nm. sielc.com
The separation of aliphatic nitriles like this compound can be effectively achieved using reversed-phase HPLC. sielc.comnih.gov Cyano-modified silica (B1680970) columns are particularly noteworthy for this application. These columns offer a different selectivity compared to standard C8 or C18 phases and are well-suited for the separation of polar compounds and molecules containing π-electron systems, such as nitriles. sorbtech.com The use of acetonitrile (B52724) as a component of the mobile phase is common in the analysis of nitriles. nih.gov
Table 1: Illustrative HPLC Parameters for Nitrile Analysis
| Parameter | Condition | Reference |
| Column | Primesep A, 4.6 x 150 mm, 5 µm | sielc.com |
| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric acid | sielc.com |
| Detection | UV at 210 nm | sielc.com |
| Note | These conditions are for benzonitrile (B105546) but can be adapted for aliphatic nitriles. |
Gas Chromatography (GC) is the premier technique for the quantification of volatile and semi-volatile compounds like this compound. nih.govdss.go.thchromatographyonline.com When coupled with a mass spectrometer (GC-MS), it provides both high-resolution separation and definitive identification. The NIST Chemistry WebBook indicates the availability of GC data for this compound. nist.gov
A significant challenge in the GC analysis of related sulfur-containing compounds, such as sulforaphane (B1684495), is thermal degradation in the injector port. dss.go.th To mitigate this, the use of an appropriate injector liner and precise control of carrier gas flow rates are crucial. dss.go.th For the closely related 5-(methylsulfinyl)pentanenitrile (sulforaphane nitrile), a GC/MS method has been developed that allows for its rapid and reproducible analysis. dss.go.th This method demonstrates excellent sensitivity with detection limits in the low µg/g range. dss.go.th
Sulfur-specific detectors, such as the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD), offer enhanced sensitivity and selectivity for sulfur-containing compounds, which can be advantageous for detecting this compound in complex matrices at trace levels. sgs.comamericanlaboratory.com
Table 2: GC-MS Parameters for the Analysis of a Structurally Similar Compound (Sulforaphane Nitrile)
| Parameter | Condition | Reference |
| System | Gas Chromatography/Mass Spectrometry (GC/MS) | dss.go.th |
| Injector | Optimized for minimal thermal degradation | dss.go.th |
| Carrier Gas | Controlled flow rates | dss.go.th |
| Limit of Detection | 2 µg/g | dss.go.th |
| Reproducibility (RSD) | 4.00% | dss.go.th |
For HPLC analysis, the choice of column and mobile phase is critical for achieving the desired separation. As mentioned, cyano-modified columns provide unique selectivity for nitriles. sorbtech.com The optimization of the mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile, involves adjusting the gradient and composition to achieve optimal resolution and peak shape. sielc.com
In GC, column selection is paramount. For the analysis of volatile sulfur compounds, a thick-phase methyl silicone capillary column is often effective. azom.com When analyzing aliphatic nitriles, non-polar stationary phases such as paraffin (B1166041) wax have been used, though they may produce asymmetric peaks. oup.com For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) can provide superior separation by using two columns with different selectivities. chromatographyonline.com
Advanced Sample Preparation and Extraction Techniques
Effective sample preparation is crucial for accurate quantification, especially when dealing with trace amounts of the analyte in complex matrices.
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is highly suitable for the analysis of volatile compounds like this compound. nih.govnih.gov It is often coupled with GC-MS for a complete analytical workflow. acs.org The technique involves exposing a fused silica fiber coated with a stationary phase to the headspace above a sample or directly immersing it in a liquid sample.
The choice of fiber coating is a critical parameter in SPME. For volatile sulfur compounds, a Carboxen/Polydimethylsiloxane (PDMS) fiber has been shown to be effective, achieving detection limits at the parts-per-trillion (ppt) level. nih.gov For broader profiling of volatile organic compounds, including sulfur compounds, a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is often employed. mdpi.com Optimization of extraction parameters such as time and temperature is essential to ensure efficient and reproducible extraction. nih.govnih.gov
Table 3: SPME Fiber Selection for Volatile Sulfur and Nitrile Compounds
| Fiber Coating | Target Analytes | Reference |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Volatile sulfur compounds | nih.gov |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | General volatile organic compounds, including sulfur compounds and nitriles | mdpi.com |
Enzymatic Hydrolysis for Glucosinolate-Derived Nitriles
The formation of this compound from its glucosinolate precursor is a process mediated by enzymatic hydrolysis. Glucosinolates are a class of secondary metabolites present in cruciferous plants. When the plant tissue is damaged, the enzyme myrosinase comes into contact with glucosinolates, initiating a hydrolysis reaction. nih.gov
The outcome of this hydrolysis is highly dependent on the reaction conditions and the presence of certain specifier proteins. researchgate.net While the typical products are isothiocyanates, the formation of nitriles such as this compound is favored under specific circumstances. Factors influencing the production of nitriles over isothiocyanates include pH, temperature, and the presence of ferrous ions (Fe²⁺) and specific proteins like the epithiospecifier protein (ESP). researchgate.net ESP, in particular, can redirect the hydrolysis pathway towards nitrile formation.
The general reaction involves the myrosinase-catalyzed cleavage of the thioglucosidic bond in the parent glucosinolate. This releases an unstable aglycone intermediate. In conditions that favor nitrile formation, this intermediate undergoes a rearrangement, eliminating a sulfate (B86663) group and forming the nitrile functional group, resulting in the stable this compound molecule. The structure of the parent glucosinolate, which contains a methylthio group in its side chain, dictates the final structure of the resulting nitrile.
Conventional Solvent Extraction Methodologies
Conventional solvent extraction is a fundamental technique for isolating this compound from plant matrices for subsequent analysis. The choice of solvent is a critical parameter, governed by the polarity of the target compound and the composition of the plant material. Common methods involve maceration, where the ground plant material is soaked in a solvent, often with agitation, to facilitate the transfer of the compound into the liquid phase. nih.gov
A range of solvents can be employed for the extraction of nitriles from plant sources. These include:
Dichloromethane (CH₂Cl₂) : A moderately polar solvent effective for extracting glucosinolate breakdown products like isothiocyanates and nitriles. researchgate.net
Methanol (CH₃OH) : A polar protic solvent often used for initial broad-spectrum extraction of phytochemicals. nih.gov
Ethyl Acetate (CH₃COOCH₂CH₃) : A solvent of intermediate polarity. nih.gov
Chloroform (CHCl₃) : A relatively nonpolar solvent. nih.gov
The extraction process typically involves soaking a weighed amount of the dried and powdered plant sample in a selected solvent for a defined period, for example, 24 hours, with continuous shaking. nih.gov Following extraction, the mixture is filtered to separate the solid plant residue from the liquid extract containing the dissolved this compound. The process may be repeated to ensure exhaustive extraction of the target compound. nih.gov The resulting extract is then concentrated, often under reduced pressure, to remove the solvent before quantification.
Method Validation and Performance Metrics (Linearity, Accuracy, Precision, Robustness)
To ensure that the quantification of this compound is reliable and reproducible, the analytical method used (e.g., High-Performance Liquid Chromatography - HPLC, or Gas Chromatography - GC) must be thoroughly validated. bohrium.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.com Key performance metrics include linearity, accuracy, precision, and robustness. bohrium.comelementlabsolutions.com
Linearity The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. wjarr.com To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A calibration curve is then constructed by plotting the analytical response versus the concentration. The linearity is typically expressed by the correlation coefficient (R²), with a value of >0.998 often being the target, indicating a strong linear relationship. nih.gov
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often evaluated using recovery studies. This involves adding a known amount of pure this compound (spiking) to a blank sample matrix and analyzing the spiked sample. The percentage of the analyte recovered is then calculated. Accuracy is typically assessed at multiple concentration levels, and the acceptance criteria for recovery are usually within a range of 80% to 120%. nih.gov
Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually evaluated at two levels:
Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time. nih.gov
Intermediate Precision (Inter-assay precision) : Expresses the variations within a laboratory, such as on different days, or with different analysts or equipment. nih.gov Precision is reported as the relative standard deviation (%RSD), with values typically required to be below 2% to 6%, depending on the concentration level. nih.govmdpi.com
Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.com This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. wjarr.com The method is considered robust if the results remain consistent despite these minor changes.
The following table summarizes typical acceptance criteria for method validation parameters in chromatographic analysis.
| Parameter | Typical Acceptance Criterion | Description |
|---|---|---|
| Linearity | Correlation Coefficient (R²) ≥ 0.998 | Demonstrates a proportional relationship between concentration and response. nih.gov |
| Accuracy | Recovery between 90% and 110% | Measures the closeness of the experimental value to the true value. nih.govmdpi.com |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2% | Measures the degree of scatter between a series of measurements. nih.gov |
| Robustness | No significant change in results with small variations in method parameters. | Indicates the method's reliability under normal use. elementlabsolutions.com |
Applications in Advanced Science and Technology
Pharmaceutical and Agrochemical Intermediates in Synthesis
In the fields of medicinal and agrochemical chemistry, 5-(Methylsulfanyl)pentanenitrile is primarily valued as a sophisticated intermediate for the synthesis of more complex, biologically active molecules. pubcompare.ai Its utility is centered on its role in preparing novel heterocyclic compounds, particularly those containing sulfur, which are a class of molecules with significant potential in drug discovery and development. pubcompare.ai
The dual functionality of the molecule is key to its application. The nitrile group can be transformed through various chemical reactions, such as hydrolysis, reduction, or addition reactions, to introduce new functional groups. Simultaneously, the methylsulfanyl group can be oxidized or otherwise modified, adding another layer of synthetic possibility. Researchers in medicinal chemistry utilize these pathways for the preparation of innovative molecular structures that are then screened for potential therapeutic activities. pubcompare.aipubcompare.ai
Key research applications include:
Novel Heterocycle Synthesis: The compound is a precursor for creating sulfur-containing heterocyclic structures, which are known to have promising applications in pharmaceuticals. pubcompare.ai
Pharmaceutical Intermediate Preparation: It is employed in advanced synthetic organic transformations aimed at producing intermediates for the pharmaceutical industry. pubcompare.ai
Molecular Engineering: Its structural characteristics are leveraged in molecular engineering processes to build complex target molecules. pubcompare.ai
While specific, large-scale drug manufacturing directly from this compound is not widely documented, its importance lies in these upstream research and development activities that explore new chemical entities.
Applications in Materials Science
The versatility of this compound extends into materials science, where its distinct chemical properties are exploited for creating new materials and modifying existing ones. pubcompare.aipubcompare.ai
While this compound is soluble in and integrates well with standard laboratory solvents and reaction systems, there is limited evidence in published literature to suggest its widespread use as a primary solvent itself. pubcompare.ai Its primary role in chemical reactions is typically that of a reactant or a building block rather than the medium in which the reaction is conducted.
The most significant application of this compound in materials science is its function as a versatile building block. pubcompare.ai Its ability to participate in various chemical reactions allows for its incorporation into larger, more complex molecular architectures, including polymers. The nitrile and methylsulfanyl groups offer specific sites for polymerization or for grafting onto other polymer chains to modify their properties.
An intriguing aspect of this compound is its potential role in the development of novel sulfur-containing materials. pubcompare.ai Sulfur-containing polymers are of interest for applications such as high refractive index lenses, specialized coatings, and advanced electronic materials. The presence of the methylsulfanyl group makes this compound a candidate for synthesizing polymers with unique optical or electrochemical properties. Its use in "innovative molecular engineering processes" underscores its value in creating materials with tailored functionalities. pubcompare.ai
Contributions to Food Science and Flavor Chemistry
As a member of the nitrile class of organic compounds, it is part of a family of substances that can influence the sensory characteristics of foods. foodb.cahmdb.ca The study of such compounds helps flavor chemists understand the complex mixture of molecules that create the distinct tastes and smells of different foods. Furthermore, its detection in specific food products has led to its consideration as a potential biomarker for the consumption of those foods. hmdb.ca While research into its precise contribution to flavor is ongoing, its identification is a key piece of data for the comprehensive chemical analysis of food composition. foodb.ca
Chemical Compound Data
Below is a summary of key identifiers for the primary compound discussed in this article.
| Property | Value | Source(s) |
| Chemical Name | This compound | pubcompare.aichemspider.com |
| Molecular Formula | C₆H₁₁NS | nih.govnist.gov |
| Molar Mass | 129.22 g/mol | epa.gov |
| CAS Registry Number | 59121-25-4 | chemspider.comnist.gov |
Environmental Fate, Degradation, and Ecotoxicological Implications
Biodegradation Pathways and Microbial Transformation
The biodegradation of 5-(Methylsulfanyl)pentanenitrile is anticipated to be carried out by microorganisms capable of metabolizing aliphatic nitriles and organosulfur compounds. Several bacterial genera, notably Rhodococcus and Pseudomonas, have been identified for their ability to degrade these types of molecules. nih.govnih.govtandfonline.com
The degradation is likely to proceed via two main enzymatic pathways targeting the nitrile functional group:
Nitrile Hydratase and Amidase Pathway: This is a common two-step process in nitrile biodegradation. nih.gov First, a nitrile hydratase enzyme would convert the nitrile group of this compound into the corresponding amide, 5-(Methylsulfanyl)pentanamide. Subsequently, an amidase would hydrolyze the amide to form 5-(methylsulfanyl)pentanoic acid and ammonia (B1221849). nih.gov The resulting carboxylic acid can then be further metabolized by the microorganism as a carbon and energy source, while the ammonia can serve as a nitrogen source. nih.gov
Nitrilase Pathway: Alternatively, a nitrilase enzyme could directly hydrolyze the nitrile group to 5-(methylsulfanyl)pentanoic acid and ammonia in a single step. nih.gov
In addition to the attack on the nitrile group, the methylsulfanyl group is also a potential site for microbial transformation. Bacteria, particularly those from the genus Rhodococcus, are known to cleave carbon-sulfur bonds in organosulfur compounds. tandfonline.comnih.gov This process often involves the oxidation of the sulfur atom to form a sulfoxide (B87167), 5-(methylsulfinyl)pentanenitrile, and subsequently a sulfone, 5-(methylsulfonyl)pentanenitrile. nih.govsemanticscholar.org These oxidized intermediates may then undergo further degradation.
Table 1: Potential Microbial Transformation of this compound
| Transformation Step | Reactant | Enzyme(s) | Product(s) |
| Nitrile Hydrolysis (Two-Step) | This compound | Nitrile Hydratase | 5-(Methylsulfanyl)pentanamide |
| 5-(Methylsulfanyl)pentanamide | Amidase | 5-(Methylsulfanyl)pentanoic acid + Ammonia | |
| Nitrile Hydrolysis (One-Step) | This compound | Nitrilase | 5-(Methylsulfanyl)pentanoic acid + Ammonia |
| Sulfur Oxidation | This compound | Monooxygenase | 5-(Methylsulfinyl)pentanenitrile |
| 5-(Methylsulfinyl)pentanenitrile | Monooxygenase | 5-(Methylsulfonyl)pentanenitrile |
Abiotic Degradation Mechanisms
Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the transformation of this compound in the environment, particularly in aqueous systems.
The nitrile group of this compound can undergo hydrolysis, a reaction that is typically slow in pure water but can be accelerated under acidic or basic conditions. organicchemistrytutor.comchemguide.co.uk
Acid-catalyzed hydrolysis: In acidic environments, the nitrile is protonated, which facilitates nucleophilic attack by water. This leads to the formation of the corresponding carboxylic acid, 5-(methylsulfanyl)pentanoic acid, and an ammonium (B1175870) salt. organicchemistrytutor.comchemguide.co.uk
Base-catalyzed hydrolysis: In alkaline conditions, the nitrile is attacked by a hydroxide (B78521) ion, which also leads to the formation of the carboxylic acid (as its carboxylate salt) and ammonia. organicchemistrytutor.comchemguide.co.uk
The rate of hydrolysis is dependent on pH and temperature. Generally, harsher conditions such as higher temperatures and extreme pH values will lead to faster degradation. organicchemistrytutor.com
Information on the direct photolysis of aliphatic nitriles is scarce. However, the presence of the sulfur atom in this compound could make it susceptible to indirect photolysis. Thioethers can be oxidized to sulfoxides and sulfones in the presence of photochemically generated reactive oxygen species, such as hydroxyl radicals, in sunlit waters. researchgate.net Natural peptidic thiols have been shown to undergo rapid indirect photochemical transformation in the presence of dissolved organic matter. rsc.org Therefore, it is plausible that this compound could undergo similar transformations, leading to the formation of 5-(methylsulfinyl)pentanenitrile and 5-(methylsulfonyl)pentanenitrile.
Further research is needed to determine the specific phototransformation products and the quantum yield of these reactions for this compound.
Identification and Analysis of Environmental Transformation Products
The identification and analysis of the environmental transformation products of this compound would require advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying the parent compound and its various degradation products in environmental matrices such as water and soil. journals.co.za
For the analysis of the primary biodegradation and hydrolysis products, such as 5-(methylsulfanyl)pentanoic acid and 5-(methylsulfanyl)pentanamide, derivatization may be necessary to improve their volatility for GC-MS analysis. LC-MS is well-suited for the direct analysis of these polar and water-soluble compounds. The oxidized sulfur-containing products, 5-(methylsulfinyl)pentanenitrile and 5-(methylsulfonyl)pentanenitrile, could also be identified and quantified using these techniques.
Environmental Monitoring and Risk Assessment Methodologies
Effective environmental monitoring of this compound and its transformation products would involve the collection of samples from potentially contaminated sites, followed by extraction and analysis using the methods described above. The development of specific and sensitive analytical methods is crucial for detecting low concentrations of these compounds in complex environmental samples.
A comprehensive risk assessment for this compound would need to consider the following aspects:
Exposure Assessment: Determining the potential for release of the compound into the environment and the likely concentrations in different environmental compartments (air, water, soil).
Toxicity Assessment: Evaluating the toxicity of the parent compound and its major transformation products to a range of representative aquatic and terrestrial organisms. The toxicity of aliphatic nitriles is often associated with the metabolic release of cyanide. nih.govnih.gov The ecotoxicity of the sulfur-containing degradation products would also need to be assessed.
Risk Characterization: Comparing the predicted environmental concentrations with the determined toxicity values to estimate the potential risk to ecosystems.
Given the limited data available for this compound, a tiered approach to risk assessment is recommended, starting with predictive models and progressing to experimental studies as more information becomes available.
Q & A
Q. Safety protocols for handling this compound in the lab
- Answer : Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin/eyes with water (15+ minutes) and seek medical help. Waste disposal follows EPA guidelines for nitriles (e.g., neutralization with NaHCO₃). Toxicity data from analogs (e.g., 5-bromovaleronitrile ) suggest acute oral toxicity (LD₅₀ ~250 mg/kg), warranting strict exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
